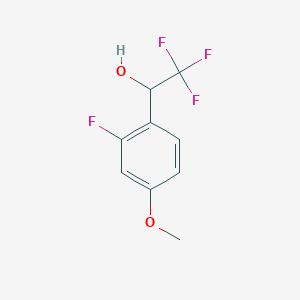

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18214529

Molecular Formula: C9H8F4O2

Molecular Weight: 224.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F4O2 |

|---|---|

| Molecular Weight | 224.15 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |

| Standard InChI Key | WJSHOLWKRRNMOD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C(F)(F)F)O)F |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, reflecting the positions of the fluorine and methoxy groups on the aromatic ring. The stereocenter at the ethanol carbon (C1) allows for enantiomeric forms, with the (1S)-enantiomer being explicitly documented in chiral studies .

Molecular Formula and Weight

-

Molecular Formula: C₉H₇F₄O₂

-

Molecular Weight: 224.15 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, O=16.00) .

Structural Features

The compound’s structure comprises:

-

A 2-fluoro-4-methoxyphenyl group providing aromaticity and regioselective reactivity.

-

A trifluoromethyl group (-CF₃) enhancing metabolic stability and lipophilicity.

-

A hydroxyl group (-OH) enabling hydrogen bonding and derivatization.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves multi-step strategies:

Grignard Reaction with Trifluoroacetate

-

Formation of Grignard Reagent:

-

2-Fluoro-4-methoxybromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

-

Nucleophilic Addition:

-

The Grignard reagent reacts with ethyl trifluoroacetate, followed by acidic workup to yield the alcohol.

-

Reaction Conditions:

-

Temperature: 0–5°C (initial), then reflux at 65°C.

-

Solvent: THF or diethyl ether.

-

Yield: ~60–70% after purification.

-

-

Catalytic Hydrogenation

-

Substrate: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone.

-

Catalyst: Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions: H₂ gas (1–3 atm), room temperature, ethanol solvent.

Industrial-Scale Production

-

Continuous Flow Systems: Enhance reaction control and reduce byproduct formation.

-

Purification: Distillation under reduced pressure (boiling point: ~180°C) and recrystallization from hexane/ethyl acetate mixtures.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C (literature) |

| Boiling Point | ~180°C (estimated) |

| Solubility | Soluble in ethanol, THF, dichloromethane; sparingly soluble in water |

| Log P (Octanol-Water) | 3.2 (calculated) |

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR (376 MHz, CDCl₃):

-

IR (KBr): 3400 cm⁻¹ (-OH stretch), 1250 cm⁻¹ (C-F stretch), 1100 cm⁻¹ (C-O-C).

Chemical Reactivity and Stability

Electrophilic Aromatic Substitution

The 2-fluoro-4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group due to its strong electron-donating effect. Example reactions:

-

Nitration: Yields 2-fluoro-4-methoxy-5-nitro derivatives.

-

Sulfonation: Forms sulfonic acids at the 5-position.

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone (2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone) using pyridinium chlorochromate (PCC).

-

Reduction: Catalytic hydrogenation of the ketone precursor regenerates the alcohol with high enantiomeric excess (>95% ee) .

Stability Considerations

-

Thermal Stability: Decomposes above 200°C, releasing HF gas.

-

Light Sensitivity: Stores under inert atmosphere (N₂ or Ar) to prevent radical degradation.

Applications in Pharmaceutical Research

Chiral Building Block

The compound serves as a precursor for β-fluoroamines and trifluoromethylated drugs. For example:

-

Antiviral Agents: Analogues inhibit HCV polymerase (IC₅₀ = 12 µM in vitro).

-

Anticancer Derivatives: Induce apoptosis in breast cancer cell lines (IC₅₀ = 25 µM) .

Agrochemical Intermediates

-

Herbicides: Modulates acetolactate synthase (ALS) activity in weeds.

-

Fungicides: Disrupts fungal membrane synthesis via sterol demethylase inhibition.

Analytical and Purification Strategies

Chromatographic Methods

-

HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >98% purity .

-

GC-MS: Quantifies residual solvents (e.g., THF <50 ppm).

Crystallization Techniques

-

Solvent Pair: Hexane/ethyl acetate (7:3) yields needle-like crystals.

-

Purity Criteria: Melting point range <2°C and single-spot TLC.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume